Regioisomeric Hydrogen‑Bond Acceptor Topology Differentiates Pyridin‑3‑yl from Pyridin‑2‑yl Isomer
The pyridin‑3‑yl isomer presents its nitrogen lone pair at a spatial orientation that differs by approximately 60° from the pyridin‑2‑yl isomer, altering its complementarity to the hinge region of ATP‑binding pockets. In a representative PI3Kδ inhibitor series, the 3‑pyridyl regioisomer retained an IC50 of 12 nM, while the 2‑pyridyl analog dropped to 85 nM under identical assay conditions [1]. Although direct target‑specific data for the exact compound 2097891-43-3 are not yet publicly available, this class‑level pattern indicates that the pyridin‑3‑yl geometry can confer up to a 7‑fold potency advantage in hinge‑binding kinases.
| Evidence Dimension | Kinase hinge-binding geometry (IC50 in PI3Kδ biochemical assay) |
|---|---|
| Target Compound Data | Not directly reported; predicted to retain low‑nanomolar potency based on regioisomeric trend |
| Comparator Or Baseline | Pyridin‑2‑yl regioisomer: IC50 = 85 nM (PI3Kδ assay) [1] |
| Quantified Difference | ~7‑fold difference observed in congeneric series |
| Conditions | PI3Kδ biochemical assay, ATP concentration at Km, recombinant enzyme, 25°C |
Why This Matters
When sourcing a starting point for kinase SAR, the 3‑pyridyl isomer is more likely to maintain potent hinge binding, reducing the risk of false‑negative screening results.
- [1] Kong, D. et al. (2017). Structure‑based discovery of a novel PI3Kδ inhibitor with improved selectivity. European Journal of Medicinal Chemistry, 138, 1076–1086. View Source
